1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester is a complex organic compound with the molecular formula C34H39N3O7 and a molecular weight of 601.69 g/mol. This compound is often used as a building block in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester typically involves the protection of amino groups in lysine and the esterification of proline. The reaction conditions often include the use of solvents such as acetone, chloroform, and methanol. The process may involve multiple steps, including the use of protecting groups like phenylmethoxycarbonyl to prevent unwanted reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers and high-throughput techniques can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline: Lacks the phenylmethyl ester group.
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-alanine: Contains alanine instead of proline.
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-valine: Contains valine instead of proline.
Uniqueness
1-[N2,N6-Bis[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Phenylmethyl Ester is unique due to its specific combination of protecting groups and ester functionality, which makes it particularly useful in peptide synthesis and as a versatile building block in organic chemistry.
Properties
CAS No. |
145435-28-5 |
---|---|
Molecular Formula |
C₃₄H₃₉N₃O₇ |
Molecular Weight |
601.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.